4-(4-methylpyrimidin-2-yl)benzamide
CAS No.:
Cat. No.: VC9386573
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11N3O |
---|---|
Molecular Weight | 213.23 g/mol |
IUPAC Name | 4-(4-methylpyrimidin-2-yl)benzamide |
Standard InChI | InChI=1S/C12H11N3O/c1-8-6-7-14-12(15-8)10-4-2-9(3-5-10)11(13)16/h2-7H,1H3,(H2,13,16) |
Standard InChI Key | XFYINYIJJRPPRD-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)C2=CC=C(C=C2)C(=O)N |
Canonical SMILES | CC1=NC(=NC=C1)C2=CC=C(C=C2)C(=O)N |
Introduction
Chemical Identity and Structural Features
4-(4-Methylpyrimidin-2-yl)benzamide (IUPAC name: N-(4-(4-methylpyrimidin-2-yl)phenyl)benzamide) consists of a benzamide group (N-phenylbenzamide) connected to a 4-methylpyrimidine ring at the para position of the phenyl moiety. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is substituted with a methyl group at position 4. This substitution pattern influences electronic distribution and steric interactions, which are critical for molecular recognition in biological systems .
Key Structural Attributes:
-
Molecular Formula: C₁₈H₁₆N₃O
-
Molecular Weight: 293.34 g/mol
-
Hybridization: The pyrimidine ring exhibits sp² hybridization, contributing to planar geometry and conjugation with the benzamide group.
Spectral Characterization:
While direct spectral data for 4-(4-methylpyrimidin-2-yl)benzamide are not publicly available, analogous compounds provide reference benchmarks:
-
¹H NMR: Pyrimidine protons typically resonate at δ 8.3–8.8 ppm (aromatic), while methyl groups appear at δ 2.4–2.6 ppm .
-
¹³C NMR: The carbonyl carbon (C=O) in benzamide derivatives is observed near δ 167–170 ppm.
Synthetic Methodologies
The synthesis of 4-(4-methylpyrimidin-2-yl)benzamide can be achieved through modular strategies involving cross-coupling reactions and condensation steps. Patents and literature on related pyrimidine-benzamide hybrids suggest two primary approaches:
Suzuki-Miyaura Cross-Coupling
This method leverages palladium-catalyzed coupling between a halogenated pyrimidine and a boronic acid-functionalized benzamide precursor. For example:
-
Starting Materials:
-
2-Chloro-4-methylpyrimidine
-
4-(Boronophenyl)benzamide
-
-
Catalytic System: Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/H₂O .
-
Reaction Conditions: 80–100°C for 12–24 hours under inert atmosphere.
Mechanistic Insight:
The reaction proceeds via oxidative addition of the palladium catalyst to the chloropyrimidine, followed by transmetallation with the boronic acid and reductive elimination to form the carbon-carbon bond.
Condensation of Pyrimidine Amines with Benzoyl Chlorides
An alternative route involves the acylation of 4-(4-methylpyrimidin-2-yl)aniline with benzoyl chloride:
-
Step 1: Synthesis of 4-(4-methylpyrimidin-2-yl)aniline via nucleophilic aromatic substitution.
-
Step 2: Reaction with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
Optimization Parameters:
-
Solvent: Dichloromethane or THF.
-
Temperature: 0–25°C to minimize side reactions.
Physicochemical Properties
The compound’s properties are inferred from structurally related molecules and computational predictions:
Stability:
-
Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the amide bond.
Applications in Materials Science
The π-conjugated system of the pyrimidine-benzamide framework enables applications in:
-
Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity.
-
Coordination Chemistry: Ligand design for transition metal complexes.
Challenges and Future Directions
-
Synthetic Scalability: Optimizing catalytic systems for higher yields in cross-coupling reactions.
-
Biological Screening: Prioritizing in vitro assays to validate hypothesized targets (e.g., kinase inhibition).
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl group and benzamide substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume